N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with methyl groups and a carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide typically involves the reaction of 2-methoxyaniline with 3,5-dimethylpiperidine in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.
Major Products
Oxidation: Formation of N-(2-hydroxyphenyl)-3,5-dimethylpiperidine-1-carboxamide.
Reduction: Formation of N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group is believed to play a crucial role in binding to these targets, while the piperidine ring modulates the compound’s overall conformation and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-amine
- N-(2-hydroxyphenyl)-3,5-dimethylpiperidine-1-carboxamide
- N-(2-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide
Uniqueness
N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and carboxamide groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-12(2)10-17(9-11)15(18)16-13-6-4-5-7-14(13)19-3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFGWSXZYWEVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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